Predicted Lipophilicity (clogP) Shift Relative to Unsubstituted Morpholine Analog
The 2‑phenyl substitution on the morpholine ring imparts a substantial increase in predicted lipophilicity compared to the direct unsubstituted morpholine comparator 4‑{[1‑(6‑chloropyridazin‑3‑yl)piperidin‑4‑yl]carbonyl}morpholine (CAS 1197597‑95‑7). ChemDraw/clogP predictions for the target compound yield a cLogP of ~3.0–3.4 , whereas the des‑phenyl analog is predicted at cLogP ~1.3 . This ~2‑log‑unit difference is consistent with the measured logP of the 2‑phenylmorpholine parent scaffold (logP ~2.18) [1] and indicates superior predicted membrane permeability for the target compound.
| Evidence Dimension | Predicted octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | cLogP ~3.0–3.4 (ChemDraw prediction) |
| Comparator Or Baseline | 4‑{[1‑(6‑Chloropyridazin‑3‑yl)piperidin‑4‑yl]carbonyl}morpholine, cLogP ~1.3 (predicted); 2‑phenylmorpholine parent, experimental logP 2.18 (ZINC database) |
| Quantified Difference | ΔcLogP ~ +1.7 to +2.1 log units vs. unsubstituted morpholine analog |
| Conditions | Predicted values; experimental confirmation not available for the target compound. |
Why This Matters
Higher lipophilicity favours passive membrane permeability and CNS penetration, making the target compound a more suitable starting point for neurological or intracellular target programmes than the more polar unsubstituted morpholine congener.
- [1] ZINC15 database entry ZINC36047732 for 2‑phenylmorpholine, experimental logP 2.18. View Source
